Home > Products > Screening Compounds P22289 > Creatine riboside
Creatine riboside -

Creatine riboside

Catalog Number: EVT-8182540
CAS Number:
Molecular Formula: C9H17N3O6
Molecular Weight: 263.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Creatine riboside is a N-glycosyl compound.
Source and Classification

Creatine riboside is formed through the enzymatic process of ribosylation, where ribose sugar is attached to the creatine molecule. The primary source of creatine in the human body involves its synthesis from amino acids such as arginine, glycine, and methionine. In healthy tissues, creatine undergoes conversion to creatinine, which subsequently serves as a precursor for creatine riboside formation. This compound falls under the broader category of nucleotides and metabolites associated with cellular energy metabolism and signaling.

Synthesis Analysis

The synthesis of creatine riboside occurs primarily through the ribosylation of creatinine. The process involves several key steps:

  1. Precursor Availability: Creatinine serves as the main precursor for the synthesis of creatine riboside. It can be derived from the metabolism of arginine via a two-step pathway involving guanidinoacetate.
  2. Ribosylation Process: The ribosylation of creatinine occurs through substrates derived from the pentose phosphate pathway, particularly ribose-5-phosphate. This pathway provides the necessary ribose units for the conjugation with creatinine.
  3. Rate-Limiting Steps: Research indicates that the ribosylation reaction is the rate-limiting step in the formation of creatine riboside, rather than the availability of creatinine itself. This reaction can be influenced by glucose availability, as glucose starvation significantly reduces creatine riboside production.
Chemical Reactions Analysis

The primary chemical reactions involving creatine riboside include:

  1. Ribosylation Reaction: The conversion of creatinine to creatine riboside through enzymatic action, where a ribose moiety is added to creatinine.
  2. Metabolic Pathways: Creatine riboside participates in various metabolic pathways, including those related to nucleotide synthesis and energy production.
  3. Degradation Pathways: Creatine riboside can also undergo hydrolysis or further phosphorylation to yield other metabolites or energy carriers.
Mechanism of Action

Creatine riboside exerts its effects primarily through its role in cellular energy metabolism:

  • Energy Production: As a metabolite involved in ATP synthesis, it contributes to maintaining cellular energy levels.
  • Cell Signaling: It may also play a role in signaling pathways associated with cell growth and proliferation, particularly in cancer cells where energy demands are elevated.
  • Biomarker Potential: Its levels can indicate alterations in metabolic states associated with cancer progression, making it a promising candidate for early detection and prognosis.
Physical and Chemical Properties Analysis

Creatine riboside exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar nature.
  • Stability: The compound is generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: The molecular weight of creatine riboside is approximately 258.28 g/mol.

These properties contribute to its utility as a biomarker and therapeutic target in cancer research.

Applications

Creatine riboside has several scientific applications:

  1. Biomarker for Cancer Detection: It has been identified as a significant classifier for lung cancer status, particularly in early-stage cases.
  2. Metabolomics Research: Its quantification aids in understanding metabolic alterations associated with various cancers.
  3. Potential Therapeutic Target: Given its role in energy metabolism, it may serve as a target for therapeutic interventions aimed at modulating energy pathways in cancer cells.
Introduction to Creatine Riboside in Cancer Biology

Historical Context and Discovery of Creatine Riboside as a Tumor-Derived Metabolite

Creatine riboside (also known as N-ribosyl creatine) emerged as a significant oncometabolite through pioneering metabolomic profiling of human biofluids. Initial identification occurred during random forest analysis of urinary metabolites in non-small cell lung cancer (NSCLC) patients, where it was isolated as part of a 4-metabolite signature (alongside 561.3+ m/z, cortisol sulfate, and N-acetylneuraminic acid) capable of distinguishing early-stage cancer patients from controls [5]. This discovery was subsequently validated in hepatocellular carcinoma (HCC), intrahepatic cholangiocarcinoma, and adrenocortical carcinomas, establishing its pan-cancer relevance [1] [4]. Crucially, the development of synthetic creatine riboside standards and isotope-labeled analogs (e.g., creatine riboside-¹³C,¹⁵N₂) enabled precise quantification via ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-ESI-MS/MS), confirming its elevation in cancer tissues versus matched normal tissues [5].

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry provided spatial resolution, demonstrating creatine riboside enrichment within tumor regions of NSCLC and HCC specimens compared to adjacent non-neoplastic parenchyma [4]. This tumor-specific localization, alongside its detection in conditioned media of cancer cell lines but not in normal bronchial epithelial cells, confirmed its direct derivation from malignant cells rather than stromal contamination or systemic inflammation [1] [4]. The metabolite’s structural identity—a ribosylated creatine analog—initially suggested dysregulation in nucleotide or creatine metabolism as its source, a hypothesis later refined through isotopic tracing studies [4].

Table 1: Key Milestones in Creatine Riboside Discovery and Validation

YearKey FindingCancer TypeReference
2014Initial identification in urinary metabolomic signatureNon-small cell lung [5]
2017Validation as biomarker in adrenocortical neoplasmsAdrenocortical [1]
2022Confirmation as tumor-derived metabolite via MALDI imaging and cell line studiesLung, Liver [1] [4]
2024Association with gastric cancer progression from intestinal metaplasiaGastric [7]

Creatine Riboside in the Landscape of Cancer Metabolomics: Bridging Metabolic Rewiring and Clinical Outcomes

Metabolic Origins and Pathway Dysregulation

The biosynthesis of creatine riboside is intrinsically linked to dysregulated creatine and nucleotide metabolism. Isotopic tracing using ¹³C-labeled precursors revealed a non-canonical pathway: extracellular creatinine (not creatine or arginine) serves as the primary precursor for intracellular creatine riboside synthesis in cancer cells [4]. This finding was unexpected, as creatinine is typically considered a metabolic waste product. Cancer cells exhibit enhanced uptake of circulating creatinine, which is subsequently ribosylated via still-elucidating enzymatic mechanisms. This pathway is amplified by dysregulation of the mitochondrial urea cycle, particularly in tumors exhibiting arginine auxotrophy—a dependency on extracellular arginine due to suppressed expression of argininosuccinate synthase 1 (ASS1) or ornithine transcarbamylase (OTC) [1] [4]. Consequently, creatine riboside accumulation correlates with:

  • Nucleotide imbalance: Impaired de novo purine/pyrimidine synthesis or salvage, driving compensatory ribose reallocation.
  • Arginine scarcity: Depletion of arginine pools disrupts the canonical creatine synthesis pathway (arginine → guanidinoacetate → creatine), favoring creatinine-dependent creatine riboside generation [1] [4].

Multi-omics integration (transcriptomics, metabolomics) further associates high creatine riboside (CRhi) tumors with a metabolic phenotype supporting proliferation: accelerated glycolysis, suppressed oxidative phosphorylation, and impaired immune infiltration [1] [6]. This rewiring creates a vulnerability—CRhi cells exhibit pronounced sensitivity to arginine-depriving therapies (e.g., pegylated arginase, arginine deiminase), positioning creatine riboside as a potential companion biomarker for these targeted approaches [1] [4].

Table 2: Metabolic Pathways Associated with Creatine Riboside Elevation in Cancer

Dysregulated PathwayKey AlterationsFunctional Consequence
Creatinine UtilizationEnhanced creatinine import; RibosylationCreatine riboside biosynthesis
Urea CycleSuppressed ASS1/OTC; Arginine auxotrophyDepleted arginine pools; Creatine synthesis impairment
Nucleotide MetabolismPurine/pyrimidine imbalance; Ribose salvage diversionRibose moiety provision for creatine riboside synthesis
Immune Metabolite AvailabilityReduced arginine availability; Altered tryptophan/glutamine metabolismImpaired T-cell function; Immunosuppressive microenvironment

Clinical Correlations and Biomarker Utility

Creatine riboside demonstrates significant clinical value across multiple dimensions:

  • Risk Stratification & Early Detection: Urinary creatine riboside levels significantly discriminate cancer patients (lung, liver, cervical, gastric) from healthy controls. In cervical cancer, plasma creatine riboside distinguished 90.9% of validation cohort patients from controls [2] [5] [7]. Its elevation precedes clinical diagnosis in lung cancer, suggesting utility in early screening [5] [9].
  • Prognostic Indication: High urinary or tumoral creatine riboside correlates with reduced overall survival in NSCLC and HCC, independent of stage and histology [1] [4]. In gastric cancer, creatine riboside intensity increases with advancing TNM stage [7].
  • Therapeutic Vulnerability Indicator: CRhi tumors exhibit arginine auxotrophy. This defines a subset of lung and liver cancers likely responsive to arginine deprivation strategies, where creatine riboside serves as a predictive biomarker [1] [4].
  • Liquid Biopsy Component: As a small molecule metabolite, creatine riboside is readily detectable in urine, plasma, and serum. Its stability and quantifiability via UPLC-ESI-MS/MS make it amenable to integration into multi-analyte liquid biopsy panels for non-invasive cancer monitoring [5] [9].

The mechanistic link between creatine riboside and immune evasion further enhances its clinical relevance. CRhi tumors display reduced CD8+ T-cell and macrophage infiltration, partly attributable to arginine scarcity impairing T-cell function and promoting immunosuppressive macrophage polarization [1] [6]. This positions creatine riboside not merely as a bystander metabolite but as an active participant in shaping a tumor-permissive microenvironment.

Table 3: Clinical Applications of Creatine Riboside Detection

ApplicationBiospecimenKey FindingStudy Example
Early DetectionUrineElevated in stage I NSCLC vs controls; Part of diagnostic signatureNCI-Maryland Cohort [5]
PrognosisTumor TissueHigh CR predicts poor overall survival in NSCLC and HCCSellers et al. [1] [4]
Therapeutic TargetingPlasma/UrineCRhi status predicts sensitivity to arginine-depleting agentsPilot cervical cancer study [2]
Monitoring ProgressionGastric TissueIntensity increases from intestinal metaplasia to advanced gastric cancerGastric Cancer Metabolomics [7]
Liquid Biopsy IntegrationSerum/UrineDetectable alongside ctDNA, CTCs; Potential for multi-modal monitoringLiquid Biopsy Review [9]

Properties

Product Name

Creatine riboside

IUPAC Name

2-[[N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid

Molecular Formula

C9H17N3O6

Molecular Weight

263.25 g/mol

InChI

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1

InChI Key

BGJFEKXALPJEGN-XVFCMESISA-N

SMILES

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N

Canonical SMILES

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N

Isomeric SMILES

CN(CC(=O)O)C(=N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.